molecular formula C10H17NO2S2 B14397068 Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate CAS No. 89450-20-4

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate

Cat. No.: B14397068
CAS No.: 89450-20-4
M. Wt: 247.4 g/mol
InChI Key: LXNZBWDPSWYBEZ-UHFFFAOYSA-N
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Description

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is an organic compound with the molecular formula C10H17NO2S2 It is a derivative of butanoic acid and contains both cyano and ethylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-cyano-4,4-bis(ethylsulfanyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-4,4-bis(methylsulfanyl)butanoate
  • Methyl 4-cyano-4,4-bis(propylsulfanyl)butanoate
  • Methyl 4-cyano-4,4-bis(butylsulfanyl)butanoate

Uniqueness

Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties compared to its analogs with different alkyl groups

Properties

CAS No.

89450-20-4

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate

InChI

InChI=1S/C10H17NO2S2/c1-4-14-10(8-11,15-5-2)7-6-9(12)13-3/h4-7H2,1-3H3

InChI Key

LXNZBWDPSWYBEZ-UHFFFAOYSA-N

Canonical SMILES

CCSC(CCC(=O)OC)(C#N)SCC

Origin of Product

United States

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